molecular formula C14H16N2O3S2 B2586767 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 941973-68-8

2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2586767
CAS No.: 941973-68-8
M. Wt: 324.41
InChI Key: KYYYSOGUTBZRHB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring, in particular, is often associated with bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The structural features of the compound suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could be involved in binding to metal ions or other biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)acetamide: Lacks the thiazole and methylthio groups, making it less complex and potentially less bioactive.

    N-(4-((Methylthio)methyl)thiazol-2-yl)acetamide: Lacks the methoxyphenoxy group, which could affect its solubility and reactivity.

    2-(4-Methoxyphenoxy)-N-(thiazol-2-yl)acetamide: Lacks the methylthio group, which could influence its chemical and biological properties.

Uniqueness

The unique combination of functional groups in 2-(4-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide provides it with distinct chemical reactivity and potential biological activity. The presence of both the methoxyphenoxy and methylthio groups, along with the thiazole ring, makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-18-11-3-5-12(6-4-11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYSOGUTBZRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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